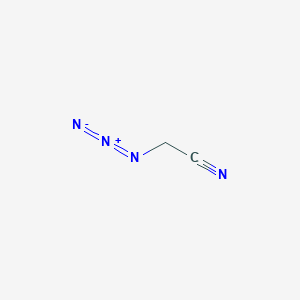

2-Azidoacetonitrile

Description

General Overview of Organic Azides in Advanced Synthetic Chemistry

Organic azides, characterized by the energetic N₃ functional group, have become indispensable and versatile intermediates in modern organic synthesis since the first preparation of phenyl azide (B81097) in 1864. at.uasigmaaldrich.com These compounds are noted for their ability to release dinitrogen, a tendency that drives many of their characteristic reactions. mdpi.com Despite their potential explosiveness, which necessitates careful handling, organic azides are valued for their diverse reactivity. at.ua They are widely used as precursors for the synthesis of complex nitrogen-containing molecules, including amines, and are fundamental in the construction of various heterocyclic systems. mdpi.comwiley.com

The azide group is considered a pseudohalide, and its electronic properties can influence aromatic substitution reactions, typically acting as an ortho- and para-directing group. at.ua Key transformations involving organic azides include their reduction to amines via methods like the Staudinger reaction, their reaction with carbonyl compounds in the aza-Wittig reaction to form imines, and their role as nitrene precursors. mdpi.com Perhaps the most prominent application of organic azides in contemporary chemistry is their participation in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition, which is a cornerstone of "click chemistry". sigmaaldrich.comsigmaaldrich.com This area has revolutionized fields at the intersection of chemistry, biology, and materials science, allowing for the efficient construction of 1,2,3-triazoles. wiley.comnih.gov The azide group also serves as a "masked" or protected form of a primary amine, which is particularly useful in the multi-step synthesis of sensitive molecules like complex carbohydrates and peptidonucleic acids. wiley.comsigmaaldrich.com

Rationale for the Academic Investigation of 2-Azidoacetonitrile Reactivity and Transformations

The academic interest in 2-azidoacetonitrile (N₃CH₂CN) stems from its unique combination of a reactive azide moiety and an electron-withdrawing nitrile group. This specific structure provides a platform for investigating fundamental reaction mechanisms and developing novel synthetic methodologies, particularly in heterocyclic chemistry. nih.govrsc.org The compound serves as a valuable building block, with its reactivity being explored under thermal, photochemical, and catalytic conditions. nih.govnih.gov

A significant area of investigation is the use of 2-azidoacetonitrile in multicomponent reactions for the synthesis of complex heterocyclic scaffolds. nih.govrsc.org For instance, its Cu(I)-catalyzed cycloaddition with alkynes is a key step in one-pot syntheses. nih.govacs.org This reaction not only forms a triazole ring but also activates the adjacent methylene (B1212753) group for subsequent transformations, such as aldol-cyclization-dehydration sequences with salicylaldehydes to produce 3-triazolyl-2-iminochromenes. nih.govacs.orgrsc.org This "click-and-activate" strategy demonstrates the utility of 2-azidoacetonitrile in generating molecular diversity from simple precursors. rsc.org

The thermal and photochemical decomposition of 2-azidoacetonitrile has also been a subject of detailed academic study, combining experimental techniques like matrix isolation spectroscopy with theoretical calculations. nih.govresearchgate.net These studies reveal that the primary decomposition step, both thermally and photochemically, is the elimination of N₂ to form a highly reactive cyanomethylnitrene intermediate. nih.govuq.edu.au This nitrene rapidly rearranges to formimidoyl cyanide (HNCHCN), which can then isomerize to formimidoyl isocyanide (HNCHNC). nih.gov Under photochemical conditions, the decomposition products can further react to form biologically relevant molecules like adenine. nih.gov These fundamental studies provide deep insights into reaction pathways and the behavior of high-energy intermediates. researchgate.net

Research Findings on 2-Azidoacetonitrile Reactions

The following tables summarize key research findings on the application of 2-azidoacetonitrile in synthetic reactions.

Table 1: One-Pot Synthesis of 3-Triazolyl-2-iminochromenes

This table illustrates the results of a one-pot, three-component condensation reaction involving 2-azidoacetonitrile, various alkynes, and salicylaldehydes, catalyzed by copper(I). nih.govrsc.org The reaction proceeds via a tandem cycloaddition and aldol-cyclization-dehydration sequence.

| Entry | Alkyne | Salicylaldehyde (B1680747) | Product | Yield (%) |

| 1 | Phenylacetylene | Salicylaldehyde | 2-Imino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromene | 85 |

| 2 | 4-Ethynyltoluene | Salicylaldehyde | 2-Imino-3-(4-p-tolyl-1H-1,2,3-triazol-1-yl)-2H-chromene | 88 |

| 3 | 1-Ethynyl-4-methoxybenzene | Salicylaldehyde | 2-Imino-3-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromene | 90 |

| 4 | Phenylacetylene | 5-Bromosalicylaldehyde | 6-Bromo-2-imino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromene | 82 |

| 5 | Phenylacetylene | 3,5-Dichlorosalicylaldehyde | 6,8-Dichloro-2-imino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromene | 75 |

Table 2: Thermal and Photochemical Decomposition Products of 2-Azidoacetonitrile

This table outlines the key intermediates and final products identified from the decomposition of 2-azidoacetonitrile under different conditions, as determined by spectroscopic and computational studies. nih.gov

| Condition | Primary Intermediate | Secondary Intermediate(s) | Final Decomposition Products |

| Thermal | Cyanomethylnitrene | Formimidoyl cyanide (HNCHCN) | Hydrogen Cyanide (HCN), Cyanogen (C₂N₂) |

| Photochemical | Cyanomethylnitrene | Formimidoyl cyanide (HNCHCN), Formimidoyl isocyanide (HNCHNC) | Hydrogen Cyanide (HCN), Cyanogen (C₂N₂), Adenine |

Structure

3D Structure

Properties

IUPAC Name |

2-azidoacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4/c3-1-2-5-6-4/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUAUNWBTJIQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394262 | |

| Record name | 2-azidoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57707-64-9 | |

| Record name | NSC176004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azidoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azidoacetonitrile and Analogous Azides

Established Synthetic Pathways to 2-Azidoacetonitrile

These methods represent the foundational approaches for constructing the 2-azidoacetonitrile molecule.

Nucleophilic substitution reactions are a cornerstone for introducing the azide (B81097) group. This typically involves the reaction of a substrate containing a good leaving group (such as a halide or tosylate) with an azide nucleophile, most commonly sodium azide (NaN₃). For the synthesis of 2-azidoacetonitrile, a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile, would serve as the precursor. The azide ion (N₃⁻) acts as the nucleophile, displacing the halide or tosylate group via an SN2 mechanism.

While specific detailed protocols for 2-azidoacetonitrile via this route are less frequently detailed in the general literature compared to other azides, the principle is well-established for similar structures. For instance, the synthesis of 2-azidoethyl acetate (B1210297) from ethyl bromoacetate (B1195939) and sodium azide in acetone/water mixtures exemplifies this approach acs.org. Similarly, the preparation of α-azido ketones and esters often involves the nucleophilic displacement of a halide or tosylate by azide ions organic-chemistry.orgnih.govresearchgate.nettandfonline.com. The reaction generally proceeds under mild conditions, often in polar solvents like DMF, DMSO, acetone, or aqueous mixtures, facilitating the dissolution of sodium azide and the SN2 reaction tandfonline.comorganic-chemistry.orggatech.edu.

Table 1: Established Nucleophilic Substitution Routes for Azide Synthesis (Analogous to 2-Azidoacetonitrile)

| Precursor Type | Leaving Group | Azide Source | Solvent(s) | Typical Conditions | Product Class | Reference |

| Haloacetonitrile | Halide (Br, Cl) | NaN₃ | Polar solvents (e.g., DMF, Acetone/H₂O) | Room temperature to moderate heating | α-Azido Nitriles | acs.orgtandfonline.comorganic-chemistry.orggatech.edu |

| Haloacetate Ester | Halide (Br) | NaN₃ | Acetone/H₂O | Room temperature to 60 °C, overnight | α-Azido Esters | acs.org |

| α-Halo Ketone/Ester | Halide | NaN₃ | Polar solvents | Mild conditions | α-Azido Ketones/Esters | nih.govresearchgate.net |

| Alkyl Halide/Tosylate | Halide/Tosylate | NaN₃ | Aqueous media, PEG 400 | Microwave irradiation, mild conditions | Alkyl Azides | tandfonline.comorganic-chemistry.org |

Beyond direct nucleophilic substitution on halo-precursors, conventional methods for preparing α-azido carbonyl compounds, which share structural similarities with 2-azidoacetonitrile, include various azidation strategies. These can involve the direct azidation of carbonyl compounds or their derivatives.

Oxidative α-azidation of carbonyl compounds using sodium azide in the presence of oxidants and catalysts, such as dibenzoyl peroxide and tetrabutylammonium (B224687) iodide (TBAI), has been reported for β-ketocarbonyl derivatives researchgate.net. Other methods include the azidation of α,β-unsaturated carbonyl compounds using trimethylsilyl (B98337) azide (TMSN₃) catalyzed by tertiary amines or solid-supported catalysts organic-chemistry.org. Furthermore, the synthesis of α-azido ketones can be achieved through iron-catalyzed radical alkylazidation of electron-deficient alkenes using TMSN₃ organic-chemistry.org. These methods highlight the versatility in introducing the azide group adjacent to a carbonyl, principles that can be conceptually extended to the synthesis of α-azido nitriles if appropriate precursors are employed.

Advanced Synthetic Techniques Applicable to 2-Azidoacetonitrile Derivatives

Modern synthetic chemistry offers advanced techniques that can enhance the safety, efficiency, and scope of azide synthesis, including for compounds like 2-azidoacetonitrile.

Flow chemistry, utilizing microreactors or continuous flow systems, has emerged as a powerful tool for handling hazardous reagents and improving reaction control. While direct flow synthesis of 2-azidoacetonitrile is not extensively documented, flow chemistry has been successfully applied to the synthesis of tetrazoles from nitriles and azide sources core.ac.ukacs.org. These studies emphasize the enhanced safety when dealing with potentially explosive intermediates like hydrazoic acid (HN₃), which can be generated in situ and consumed immediately in a flow system, minimizing accumulation core.ac.uk. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety profiles for azide-involved transformations rhhz.net. The principles demonstrated in the flow synthesis of tetrazoles from nitriles are directly relevant to the potential development of continuous flow protocols for 2-azidoacetonitrile.

Ultrasound irradiation has been shown to accelerate a variety of organic reactions, including those involving azides. Notably, research has explicitly reported the "Ultrasound Synthesis of Propargyl Azide, Azidoacetonitrile and Primary Allylic Azides" researchgate.net. This technique offers a method for synthesizing azidoacetonitrile by employing ultrasound energy, potentially leading to shorter reaction times and improved yields compared to conventional stirring.

Furthermore, ultrasound has been utilized in the synthesis of tetrazoles from nitriles and sodium azide, demonstrating its efficacy in promoting reactions involving both azide and nitrile functionalities semanticscholar.orgrsc.org. Ultrasound can also facilitate the formation of azides from alcohols using sodium azide and triphenylphosphine (B44618) chempap.org. The application of sonochemistry in organic synthesis often leads to increased reaction rates, higher yields, and milder reaction conditions, making it an attractive advanced technique for azide synthesis researchgate.netnih.gov.

Precursors and Building Blocks in 2-Azidoacetonitrile Synthetic Transformations

The synthesis of 2-azidoacetonitrile relies on readily available precursors and building blocks. Haloacetonitriles, such as bromoacetonitrile or chloroacetonitrile, are primary candidates for nucleophilic substitution reactions to introduce the azide group organic-chemistry.orggatech.edu. These compounds are themselves synthesized from simpler starting materials, often involving halogenation of acetonitrile (B52724) or related compounds.

2-Azidoacetonitrile itself is recognized as a valuable building block in organic synthesis, indicating its utility in constructing more complex molecules enaminestore.com. Its reactivity in reactions like copper-catalyzed cycloadditions, where it reacts with acetylene (B1199291) to form triazoles, highlights its role as a synthon in "click chemistry" rsc.org. The availability of these precursors and the established reactivity of 2-azidoacetonitrile underscore its importance in synthetic organic chemistry.

Reaction Mechanisms and Decomposition Pathways of 2 Azidoacetonitrile

Thermal Decomposition Mechanisms of 2-Azidoacetonitrile

The thermal decomposition of 2-azidoacetonitrile (N₃CH₂CN) proceeds through a stepwise mechanism rather than a concerted one. researchgate.net This pathway is initiated by the cleavage of the N-N₂ bond, which is generally considered the primary step in the thermal decomposition of most organic azides. acs.org

Initial Nitrogen Elimination and Singlet Nitrene Formation

The rate-determining step in the thermal decomposition of 2-azidoacetonitrile is the elimination of a molecule of dinitrogen (N₂), leading to the formation of a highly reactive intermediate known as cyanomethylnitrene (NCCH₂N). researchgate.net This process is analogous to the decomposition of other alkyl azides where the initial stage involves the release of molecular nitrogen and the generation of a nitrene. acs.org Theoretical calculations indicate that the spin-allowed pathway, which produces the singlet state of the nitrene, is kinetically favored over the spin-forbidden route to the triplet state. researchgate.net

Nitrene Rearrangements and Isomerization Pathways (e.g., to Formimidoyl Cyanide)

Following its formation, the singlet cyanomethylnitrene intermediate undergoes rapid rearrangement. researchgate.net The primary isomerization pathway involves a 1,2-hydrogen shift, where a hydrogen atom from the adjacent carbon migrates to the nitrogen atom. This rearrangement transforms the nitrene into an imine derivative. researchgate.netacs.org In the case of 2-azidoacetonitrile, this process leads to the formation of formimidoyl cyanide (H-C(=NH)-CN). researchgate.net This imine can exist as different isomers, and further isomerization, for example to formimidoyl isocyanide, can also occur under certain conditions. researchgate.net

Subsequent Decomposition Products and Intermediate Species

The imine products formed from the initial nitrene rearrangement are themselves unstable under pyrolysis conditions and can undergo further decomposition. researchgate.netacs.org While the specific subsequent decomposition pathways for formimidoyl cyanide from thermal decomposition are not extensively detailed, studies on analogous compounds suggest that fragmentation can occur. acs.orgnih.gov For many alkyl azides, the secondary decomposition of the intermediate imine can produce simpler, more stable molecules such as hydrogen cyanide (HCN) and various hydrocarbons. acs.org

Comparative Mechanistic Analysis with Related Alkyl Azide (B81097) Decompositions

The decomposition mechanism of 2-azidoacetonitrile shares common features with other substituted alkyl azides, but the nature of the substituent influences the specific pathways and products. acs.orgnih.govresearchgate.net The mechanism can be either a stepwise process involving a nitrene intermediate or a concerted reaction where N₂ elimination and rearrangement occur simultaneously. acs.orgdiva-portal.orgquora.com

Stepwise vs. Concerted Mechanisms: The decomposition of 2-azidoethanol, for instance, is consistent with a stepwise mechanism involving a nitrene intermediate, similar to 2-azidoacetonitrile and azidoacetone. acs.orgresearchgate.net In contrast, 2-azidoethyl acetate (B1210297) is believed to decompose via a concerted mechanism. acs.orgresearchgate.netsoton.ac.uk

Influence of Substituents: In the decomposition of azidoacetone, multiple competing channels are observed. nih.gov At lower temperatures, the primary pathway is the loss of N₂ to form an imine, which can further fragment. At higher temperatures, a channel leading to a stable cyclic amine becomes active. nih.gov This highlights how the substituent group can open up different reaction pathways not observed for 2-azidoacetonitrile.

The following table summarizes the decomposition characteristics of several related alkyl azides.

| Compound | Primary Mechanism | Key Intermediates/Products |

| 2-Azidoacetonitrile | Stepwise | Cyanomethylnitrene, Formimidoyl cyanide |

| 2-Azidoethanol | Stepwise | Methanimine (CH₂NH), Formaldehyde (H₂CO), HCN |

| 2-Azidoethyl Acetate | Concerted | Ethene (C₂H₄), Methanimine (CH₂NH), CO₂, HCN |

| Azidoacetone | Stepwise (multiple channels) | Imine (CH₃COCHNH), Acetaldehyde (CH₃CHO), HCN, Ketene |

This table presents a simplified summary of findings from various research studies. researchgate.netacs.orgnih.gov

Photochemical Reaction Mechanisms of 2-Azidoacetonitrile

Photoinduced Nitrogen Extrusion and Nitrene Generation

The photochemical decomposition of 2-azidoacetonitrile is initiated by the absorption of ultraviolet light, which leads to the extrusion of molecular nitrogen. researchgate.net This photoelimination process results in the formation of the same cyanomethylnitrene intermediate generated during thermal decomposition. researchgate.net The reaction can be performed at very low temperatures (-196 °C) by irradiating the azide with a suitable light source.

Upon irradiation, the initially formed formimidoyl cyanide can be transformed into formimidoyl isocyanide. Some studies propose that direct photochemical decomposition of certain alkyl azides can lead directly to imines through a concerted rearrangement from an excited singlet state, bypassing the formation of a discrete nitrene intermediate. wikipedia.org However, for 2-azidoacetonitrile, the pathway involving nitrene generation is well-supported. researchgate.net

Excited State Dynamics and Conical Intersections in Photoreactions

The photochemical behavior of organic azides like 2-azidoacetonitrile is governed by complex excited-state dynamics. rsc.org Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state. The subsequent relaxation and reaction pathways are often mediated by conical intersections (CIs), which are points or seams of degeneracy between two electronic potential energy surfaces. nih.gov These CIs act as efficient funnels for ultrafast, non-radiative decay from an excited state back to the ground state, enabling chemical transformations that are often inaccessible under thermal conditions. nih.govnih.gov

For azides, the initial photoexcitation is followed by rapid evolution on the excited-state potential energy surface. nih.gov This process leads the molecule away from its initial geometry towards a CI. iupac.org The presence of a CI provides a mechanistic channel for the molecule to transition between electronic states, playing a central role in determining the reaction's outcome. iupac.orgcore.ac.uk The geometry of the molecule at the CI is often significantly distorted from its ground-state equilibrium structure, which dictates the subsequent relaxation pathways on the ground-state surface and, ultimately, the products formed. huji.ac.il Theoretical calculations on similar azide compounds suggest that after initial excitation, the molecule can undergo deactivation through different channels, including internal conversion or intersystem crossing, both of which are facilitated by the complex topography of the potential energy surfaces and the presence of CIs. rsc.org

Photochemical Rearrangements and Final Product Distributions

The photochemical decomposition of 2-azidoacetonitrile proceeds through a series of rearrangements following the initial loss of molecular nitrogen (N₂). The primary intermediate formed is a highly reactive nitrene. This nitrene intermediate can then undergo isomerization to form an imine derivative. researchgate.net

One of the key reaction pathways involves the conversion of formimidoyl cyanide to formimidoyl isocyanide. researchgate.net The final products of the photoreaction are determined by the subsequent decomposition of these imine intermediates. researchgate.net Computational studies have elucidated the energetic landscape of these transformations, providing insight into the relative likelihood of different reaction channels.

The distribution of final products is a direct consequence of the excited-state dynamics and the specific relaxation pathways taken after passing through conical intersections. The following table summarizes the key species involved in the photochemical decomposition pathway as identified through experimental and theoretical studies.

| Species Name | Chemical Formula | Role in Pathway |

| 2-Azidoacetonitrile | N₃CH₂CN | Reactant |

| Cyanomethylnitrene | NCH₂CN | Primary Intermediate |

| Formimidoyl cyanide | HNCHCN | Rearrangement Product |

| Formimidoyl isocyanide | HNCHNC | Isomerization Product |

| Molecular Nitrogen | N₂ | Ejected Molecule |

This table is generated based on the reaction pathways described in the referenced literature. researchgate.net

Distinctive Features of Photochemical versus Thermal Decomposition Pathways

The decomposition of 2-azidoacetonitrile can be initiated either photochemically or thermally, but the underlying mechanisms and resulting intermediates differ significantly. researchgate.net

Photochemical Decomposition:

Initiation: The reaction begins with the absorption of a photon, leading to an electronically excited state.

Nitrogen Loss: The first step is the photodecomposition of the azide, leading to the formation of a nitrene intermediate. researchgate.net

Mechanism: The process is governed by excited-state potential energy surfaces and involves non-radiative decay through conical intersections. rsc.orgnih.gov This allows for reaction pathways that may have high energy barriers on the ground state surface.

Intermediates: The reaction proceeds through the formation of cyanomethylnitrene, which then rearranges. researchgate.net

Thermal Decomposition:

Initiation: The reaction is initiated by heat, providing sufficient energy to overcome the ground-state activation barrier.

Nitrogen Loss: The rate-determining step is the formation of the nitrene through a stepwise mechanism. researchgate.net This process can occur via two routes: a spin-allowed path involving a transition state or a spin-forbidden path via an intersystem crossing between the singlet (S₀) and triplet (T₀) states. researchgate.net

Mechanism: The thermal pathway follows the lowest energy path on the ground-state potential energy surface.

Intermediates: Similar to the photochemical route, a nitrene is formed, which subsequently isomerizes to an imine derivative. researchgate.netresearchgate.net However, the specific transition states and energy barriers are distinct from the photochemical process. researchgate.net Studies on similar azides show that thermal decomposition can also proceed via a concerted mechanism, bypassing the nitrene intermediate altogether, depending on the molecular structure. acs.org

The primary distinction lies in the initial activation step and the potential energy surfaces explored. Photochemical reactions access excited states and conical intersections, opening up unique reaction channels, whereas thermal reactions are constrained to ground-state pathways. researchgate.net

Gas-Phase Reactivity and Fragmentation Studies of Azidoacetonitrile

Ion-Molecule Reactions with Metal Clusters

The gas-phase reactivity of nitriles, the functional group present in 2-azidoacetonitrile, has been investigated through ion-molecule reactions. Studies involving the reaction of copper plasma with acetonitrile (B52724) clusters have shown the formation of several series of complex ions. researchgate.net When a laser-ablated metal plasma interacts with a molecular beam of acetonitrile, product clusters such as Cu⁺(CH₃CN)ₙ, H⁺(CH₃CN)ₙ, and CH₂CN⁺(CH₃CN)ₙ are observed. researchgate.net

These observations suggest that 2-azidoacetonitrile could exhibit similar reactivity. The nitrile group would likely coordinate with the metal cation, while the azido (B1232118) group could also participate in the reaction, potentially leading to more complex product ion distributions. Intracluster ion-molecule reactions within these clusters can also lead to the formation of new chemical species. researchgate.net The specific products would depend on the nature of the metal ion and the reaction conditions.

Fragmentation Pathways and Product Ion Identification

Mass spectrometry is a key technique for studying the fragmentation of molecules like 2-azidoacetonitrile in the gas phase. nih.gov In electron impact (EI) mass spectrometry, the initial event is the formation of a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation through various pathways to produce smaller, more stable ions. libretexts.org

For 2-azidoacetonitrile (N₃CH₂CN), the expected fragmentation pathways would include:

Loss of N₂: The azide group is prone to losing a molecule of nitrogen (N₂), a neutral loss of 28 Da. This is a very common fragmentation pathway for organic azides.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the azide group can occur, leading to the formation of distinct fragment ions. miamioh.edu

Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), corresponding to a loss of 27 Da.

The identification of product ions is achieved by high-resolution mass spectrometry, which allows for the determination of the exact mass and elemental composition of each fragment. nih.gov The following table outlines potential fragment ions and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of 2-azidoacetonitrile.

| Proposed Fragment Ion | Formula | m/z (Monoisotopic) | Neutral Loss |

| [M]⁺ | C₂H₂N₄ | 82.028 | - |

| [M - N₂]⁺ | C₂H₂N₂ | 54.022 | N₂ |

| [M - HCN]⁺ | CH₂N₃ | 56.025 | HCN |

| [CH₂CN]⁺ | C₂H₂N | 40.021 | N₃ |

| [N₃]⁺ | N₃ | 42.009 | CH₂CN |

This table presents hypothetical fragmentation data based on common fragmentation patterns of related functional groups. miamioh.edulibretexts.orguab.edu

Reactivity and Transformations of 2 Azidoacetonitrile in Organic Synthesis

1,3-Dipolar Cycloaddition Reactions of 2-Azidoacetonitrile

The azide (B81097) functionality in 2-azidoacetonitrile makes it an excellent 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles. Among these, the CuAAC reaction stands out for its efficiency and versatility.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and broad functional group tolerance. 2-Azidoacetonitrile readily participates in this reaction with terminal alkynes to form 1,2,3-triazoles. The reaction typically involves the formation of a copper(I) acetylide intermediate, followed by nucleophilic attack by the azide and subsequent cyclization and protonation to yield the triazole product creative-biolabs.comorganic-chemistry.orgnih.govwikipedia.org. This reaction can be performed in various solvents, including aqueous media, and often proceeds rapidly with high yields creative-biolabs.comorganic-chemistry.org.

Formation of 1,2,3-Triazoles and Triazole-Derived Structures

The CuAAC reaction of 2-azidoacetonitrile with alkynes leads to the formation of 1,4-disubstituted 1,2,3-triazoles, where the nitrile group remains intact on the resulting triazole ring acs.orgrsc.orgnih.govniscpr.res.infigshare.com. These triazole derivatives, bearing the nitrile functionality, can serve as valuable intermediates for further synthetic elaborations. For instance, they can be incorporated into more complex polyheterocyclic structures through subsequent reactions, as seen in the synthesis of 3-triazolyl-2-iminochromenes acs.orgrsc.orgnih.govniscpr.res.infigshare.com.

Mechanistic Investigations of CuAAC Reactions Involving 2-Azidoacetonitrile

The mechanism of the CuAAC reaction involving 2-azidoacetonitrile, like other organic azides, is well-established. It typically begins with the formation of a copper(I) acetylide from the alkyne and the copper catalyst creative-biolabs.comorganic-chemistry.orgnih.govwiley-vch.depcbiochemres.com. The azide then attacks this species, forming a copper-containing heterocycle that rearranges to a copper(I) triazolide intermediate. Protonation of this intermediate yields the final 1,4-disubstituted triazole product creative-biolabs.comorganic-chemistry.orgnih.govwiley-vch.depharmainfo.in. While early studies suggested monomeric copper(I) intermediates, later investigations indicate the potential involvement of binuclear or multinuclear copper(I) species creative-biolabs.com. The reaction is generally considered to proceed via a stepwise mechanism rather than a concerted one nih.govwiley-vch.dewikipedia.org.

Regioselectivity and Scope of Cycloaddition Reactions

The CuAAC reaction is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used creative-biolabs.comorganic-chemistry.orgnih.govwikipedia.org. This contrasts with the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers organic-chemistry.orgwikipedia.orgorganic-chemistry.org. The scope of alkynes that can be employed in CuAAC reactions with 2-azidoacetonitrile is broad, including simple terminal alkynes and functionalized alkynes, such as sugar-derived alkynes, enabling the synthesis of diverse triazole structures rsc.orgniscpr.res.inrsc.org.

Transformations Involving the Nitrile Moiety of 2-Azidoacetonitrile

The nitrile group (-C≡N) in 2-azidoacetonitrile is a versatile functional handle that can undergo various transformations, including hydrolysis and reduction. These reactions can be performed on 2-azidoacetonitrile itself, provided the reaction conditions are compatible with the azide moiety, or on triazole derivatives formed from its cycloaddition reactions.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their salts, often proceeding through an amide intermediate savemyexams.comlibretexts.orglibretexts.orgorganicchemistrytutor.comchemistrysteps.comchemguide.co.uknumberanalytics.com. Acidic hydrolysis typically leads to carboxylic acids and ammonium (B1175870) salts, while basic hydrolysis yields carboxylate salts and ammonia (B1221849) savemyexams.comlibretexts.orgorganicchemistrytutor.comchemguide.co.uk.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni) libretexts.orgchemistrysteps.comsemanticscholar.orggoogle.comresearchgate.netucalgary.ca. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce nitriles to aldehydes libretexts.org. The Raney Ni/KBH₄ system has also been reported as an efficient and mild method for reducing nitriles to primary amines semanticscholar.orggoogle.com.

Cascade Reactions and Multicomponent Condensations Utilizing 2-Azidoacetonitrile

2-Azidoacetonitrile is a valuable component in cascade and multicomponent reactions, where it can participate in multiple transformations in a single pot, leading to the efficient construction of complex molecules. A notable example is the synthesis of 3-triazolyl-2-iminochromenes, which involves a Cu(I)-catalyzed cycloaddition between 2-azidoacetonitrile and an alkyne, followed by an aldol-cyclization-dehydration sequence with a salicylaldehyde (B1680747) acs.orgrsc.orgnih.govniscpr.res.infigshare.com. In this process, the CuAAC reaction forms the triazole ring, and the activated methylene (B1212753) group adjacent to the nitrile and the newly formed triazole moiety participates in the subsequent cyclization, demonstrating the synergistic reactivity of 2-azidoacetonitrile in complex reaction sequences acs.orgrsc.orgnih.govniscpr.res.infigshare.com.

Synthesis of Heterocyclic Compounds from 2-Azidoacetonitrile

Iminochromene and Polyheterocycle Synthesis

2-Azidoacetonitrile has been prominently utilized in the synthesis of iminochromenes and more complex polyheterocyclic structures. A key reaction involves a one-pot, three-component condensation where 2-azidoacetonitrile, an alkyne (such as phenylacetylene), and a salicylaldehyde react in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in water niscpr.res.inniscpr.res.inresearchgate.netresearchgate.netacs.orgnih.govmolaid.com. This cascade reaction proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, forming a triazole intermediate. This intermediate then undergoes an aldol-cyclization-dehydration sequence with the salicylaldehyde, leading to the formation of 3-triazolyl-2-iminochromenes niscpr.res.inresearchgate.netresearchgate.netacs.orgnih.govmolaid.com.

Table 1: Synthesis of 3-Triazolyl-2-iminochromenes from 2-Azidoacetonitrile

| Starting Materials | Catalyst/Conditions | Product Class | Yield Range | References |

| 2-Azidoacetonitrile, Phenylacetylene, Salicylaldehyde | CuI/K₂CO₃, Water, One-pot, Three-component | 3-Triazolyl-2-iminochromenes | Moderate to High | niscpr.res.inniscpr.res.inresearchgate.netresearchgate.netacs.orgnih.govmolaid.com |

| 2-Azidoacetonitrile, Alkyne, Salicylaldehyde | Cu(I) catalyst, Water, One-pot, Three-component cascade | 3-Triazolyl-2-iminochromenes | Good | researchgate.netresearchgate.netacs.orgnih.gov |

Furthermore, this reaction strategy has been extended to synthesize fused chromenes by employing 2-hydroxynaphthalene-1-carboxaldehyde instead of salicylaldehyde niscpr.res.in. The "further elaboration" mentioned in several sources suggests that the resulting iminochromene structures can serve as platforms for the synthesis of even more complex polyheterocyclic systems researchgate.netresearchgate.netacs.orgnih.gov. The mechanism typically involves the in situ formation of a triazole derivative from 2-azidoacetonitrile and an alkyne, which then activates the neighboring methylene group for subsequent reactions with the aldehyde component researchgate.netacs.orgnih.gov.

Compound List:

2-Azidoacetonitrile

Imidazole

Iminochromene

Polyheterocycle

Triazole

Salicylaldehyde

Phenylacetylene

2-Hydroxynaphthalene-1-carboxaldehyde

3-Triazolyl-2-iminochromene

Computational and Theoretical Investigations of 2 Azidoacetonitrile

Quantum Chemical Calculation Methodologies Applied to 2-Azidoacetonitrile

A variety of quantum chemical approaches are utilized to study 2-azidoacetonitrile, ranging from highly accurate but computationally demanding ab initio methods to more efficient Density Functional Theory (DFT) approaches.

Elucidation of Reaction Energy Surfaces and Transition State Structures

Computational investigations are dedicated to mapping the potential energy surface (PES) for the decomposition and subsequent reactions of 2-azidoacetonitrile. The PES illustrates how the system's energy changes with nuclear coordinates, allowing for the identification of minima (stable structures) and saddle points (transition states) uni-rostock.defossee.inwuxibiology.com.

Characterization of Reactive Intermediates (e.g., Nitrenes, Imines)

The decomposition of 2-azidoacetonitrile frequently proceeds through highly reactive intermediates, whose characterization is crucial and is often achieved through computational studies.

Kinetic and Thermodynamic Profiling of 2-Azidoacetonitrile Reactions

Computational chemistry provides quantitative data for understanding the kinetics (reaction rates) and thermodynamics (energetics and equilibrium) of 2-azidoacetonitrile's transformations.

Compound List:

2-Azidoacetonitrile

Nitrene

Imine

Analytical and Spectroscopic Characterization Techniques in 2 Azidoacetonitrile Research

Matrix Isolation Infrared Spectroscopy for Intermediate Detection

Matrix isolation is a powerful technique used to trap reactive molecules, radicals, or ions in an inert solid matrix at cryogenic temperatures (typically a few kelvins) for spectroscopic study. fu-berlin.de By isolating individual molecules in a solid cage of a noble gas (like argon or neon) or nitrogen, bimolecular reactions are prevented, allowing for the direct observation of otherwise fleeting intermediates. fu-berlin.de

In the investigation of 2-azidoacetonitrile, matrix-isolation Fourier-transform infrared (FTIR) spectroscopy has been a key method. researchgate.net The compound has been studied in solid neon, argon, and nitrogen matrices. researchgate.net The infrared spectra of the isolated 2-azidoacetonitrile molecule have been recorded and compared with theoretical data derived from density functional theory (DFT) calculations. researchgate.net

Significant broadening of the azide-related absorption bands in the experimental spectra suggests that the 2-azidoacetonitrile molecule does not fit perfectly within the solid matrix environment. researchgate.net The most intense absorptions for the compound are observed in the regions corresponding to the asymmetric and symmetric stretching vibrations of the azide (B81097) (N₃) group. researchgate.net Strong splittings in the bands of the asymmetric N₃ stretch are likely due to strong Fermi resonances with the nitrile (CN) stretching vibration and with combinations and overtones of lower-frequency vibrational modes. researchgate.net

While the photochemical and thermal decomposition of 2-azidoacetonitrile has been studied using this technique, the primary focus of published research has often been on the stable end products. The direct spectroscopic identification and characterization of key reactive intermediates, such as the cyanomethylnitrene (NCCH₂N) or subsequent rearrangement products like ketenimine, remain areas of active investigation. The general approach involves the photolysis or pyrolysis of the matrix-isolated 2-azidoacetonitrile followed by IR spectroscopic analysis to identify new absorption bands corresponding to the transient species formed.

Table 1: Key Spectroscopic Data for 2-Azidoacetonitrile from Matrix Isolation IR Studies

| Spectroscopic Feature | Observation | Reference |

| Matrix Media | Neon, Argon, Nitrogen | researchgate.net |

| Primary Absorptions | Asymmetric and symmetric stretches of the N₃ group | researchgate.net |

| Spectral Broadening | Observed for azide bands, indicating a poor fit in the matrix | researchgate.net |

| Band Splitting | Strong splitting in the N₃ asymmetric stretch region | researchgate.net |

| Computational Correlation | IR spectra calculated using density functional theory (DFT) | researchgate.net |

Ultraviolet Photoelectron Spectroscopy (PES) for Gas-Phase Analysis

Ultraviolet photoelectron spectroscopy (UPS) is a technique used to measure the kinetic energies of photoelectrons emitted from molecules upon ionization by ultraviolet photons. This method provides valuable information about the electronic structure and molecular orbital energies in the valence region of gas-phase molecules.

The thermal decomposition of 2-azidoacetonitrile has been investigated using real-time ultraviolet photoelectron spectroscopy. researchgate.net Due to its relatively high vapor pressure at room temperature, photoelectron spectra of 2-azidoacetonitrile can be recorded with a good signal-to-noise ratio by simply pumping on a sample held in a flask outside the spectrometer's ionization chamber. researchgate.net

Studies on related organic azides using He(I) photoelectron spectroscopy have successfully identified the ionization energies associated with the parent molecule and have tracked the appearance of decomposition products in real-time as a function of temperature. For instance, in the pyrolysis of similar azides, the onset of decomposition is marked by the appearance of photoelectron bands corresponding to molecular nitrogen (N₂). acs.org

While it is established that the He(I) photoelectron spectrum of 2-azidoacetonitrile has been recorded, detailed analysis and assignment of its ionization bands, correlated with molecular orbital calculations, are part of ongoing research efforts to fully elucidate its electronic structure and the changes that occur upon decomposition.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ion-Molecule Reactions

Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that allows for the precise determination of the mass-to-charge ratio of ions. nih.govyoutube.com It is particularly well-suited for studying the kinetics and mechanisms of gas-phase ion-molecule reactions.

The ion-molecule reactions of 2-azidoacetonitrile have been studied using FT-ICR mass spectrometry. researchgate.net In these experiments, ions of a specific mass-to-charge ratio are trapped in a Penning trap and can be reacted with neutral molecules introduced into the cell.

Research has been conducted on the reactions of argon ions (Ar⁺) with 2-azidoacetonitrile. researchgate.net The primary reaction observed is charge transfer, where an electron is transferred from the 2-azidoacetonitrile molecule to the argon ion. researchgate.net This process leads to the formation of a molecular ion of 2-azidoacetonitrile, which is highly unstable and undergoes immediate fragmentation. researchgate.net A minor reaction pathway observed is hydrogen abstraction by the argon ion to form ArH⁺. researchgate.net

Table 2: Ion-Molecule Reactions of 2-Azidoacetonitrile Studied by FT-ICR MS

| Reactant Ion | Primary Reaction with 2-Azidoacetonitrile | Secondary Process | Minor Reaction | Reference |

| Ar⁺ | Charge Transfer | Immediate fragmentation of the 2-azidoacetonitrile molecular ion | Hydrogen abstraction to form ArH⁺ | researchgate.net |

Other Advanced Spectroscopic Methods for Elucidating Reaction Pathways

While matrix isolation IR, UPS, and FT-ICR MS have been the primary tools reported for the investigation of 2-azidoacetonitrile, other advanced spectroscopic techniques hold significant potential for elucidating its complex reaction pathways. These methods are particularly valuable for studying the dynamics of the decomposition process on very short timescales.

Transient Absorption Spectroscopy: This technique involves exciting a sample with a short laser pulse (the "pump" pulse) and then probing the resulting changes in absorption with a second, time-delayed pulse (the "probe" pulse). By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be monitored on timescales ranging from femtoseconds to microseconds. nih.gov This method could be applied to study the ultrafast dynamics of the dissociation of the N-N₂ bond in 2-azidoacetonitrile and the subsequent rearrangements of the resulting nitrene intermediate.

Femtosecond Coherent Raman Spectroscopy: This technique can provide detailed vibrational information about short-lived intermediates. It has the potential to overcome some of the limitations of traditional IR spectroscopy in terms of time resolution, allowing for the observation of vibrational spectra of species that exist for only picoseconds.

Although specific studies employing these advanced techniques on 2-azidoacetonitrile have not been extensively reported in the literature, they represent promising avenues for future research to gain a more complete understanding of the intricate reaction dynamics of this energetic compound. The application of such methods would provide a more detailed picture of the potential energy surfaces and the lifetimes of the various intermediates involved in the decomposition of 2-azidoacetonitrile.

Advanced Synthetic Applications and Future Directions in 2 Azidoacetonitrile Research

Role in Chemical Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy in synthetic chemistry that aims to produce collections of structurally diverse small molecules, which can be screened for biological activity. wikipedia.orgopenaccessjournals.com Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore a wide range of "chemical space" efficiently. wikipedia.orgopenaccessjournals.com 2-Azidoacetonitrile is a key reagent in this field due to its ability to participate in multi-component reactions, which assemble several starting materials into a complex product in a single step.

A prominent example is its use in the one-pot, three-component synthesis of 3-triazolyl-2-iminochromenes. nih.govacs.orgniscpr.res.in In this reaction, 2-azidoacetonitrile, an alkyne, and a salicylaldehyde (B1680747) derivative are combined. The reaction proceeds through a cascade sequence:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide (B81097) group of 2-azidoacetonitrile reacts with the alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring. nih.govnumberanalytics.com

Aldol-Type Condensation: The formation of the triazole activates the adjacent methylene (B1212753) group (the -CH2- from the original acetonitrile), which then reacts with the aldehyde group of the salicylaldehyde. nih.govacs.org

Cyclization and Dehydration: The intermediate undergoes cyclization and loses a water molecule to form the final iminochromene ring system. nih.govacs.org

By systematically varying the alkyne and salicylaldehyde components, a large and structurally diverse library of polyheterocyclic compounds can be generated from the common 2-azidoacetonitrile core. nih.govacs.org This approach offers high atom economy and simplifies the purification process, making it ideal for generating chemical libraries for high-throughput screening in drug discovery and materials science. niscpr.res.innih.gov The strategy allows for rapid access to unique molecular skeletons from a single starting compound with multiple functional groups. wikipedia.org

Interactive Table: Diversity-Oriented Synthesis using 2-Azidoacetonitrile Users can filter by reactant type to see the resulting product class.

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|---|

| 2-Azidoacetonitrile | Phenylacetylene | Salicylaldehyde | CuAAC / Aldol / Cyclization | 3-Triazolyl-2-iminochromene | nih.gov, niscpr.res.in, acs.org |

| 2-Azidoacetonitrile | Various Terminal Alkynes | Various Salicylaldehydes | CuAAC / Aldol / Cyclization | Diverse Iminochromene Library | nih.gov, acs.org |

Catalyst Development for 2-Azidoacetonitrile Transformations

The transformations of 2-azidoacetonitrile are heavily reliant on catalysis, which can be broadly categorized as homogeneous (catalyst in the same phase as reactants) or heterogeneous (catalyst in a different phase). savemyexams.com Catalyst development focuses on improving reaction efficiency, selectivity, and applicability under milder conditions.

Copper Catalysis: The most significant transformation of 2-azidoacetonitrile is the CuAAC, or "click reaction". masterorganicchemistry.com Copper(I) catalysts are essential for this reaction, significantly enhancing the rate and controlling the regioselectivity to yield the 1,4-disubstituted triazole isomer. numberanalytics.com Research has led to the development of more stable and active copper catalysts. For instance, copper(I) complexes with N-heterocyclic carbene (NHC) ligands show high activity and are less sensitive to air and moisture than traditional copper sources. numberanalytics.com

Other Transition Metal Catalysis: While copper dominates the landscape of azide-alkyne cycloadditions, other transition metals are being explored for this and other transformations of azides. mdpi.com

Rhodium (Rh): Dirhodium(II) complexes have been shown to catalyze the C-H azidation of arenes. mdpi.com In the context of 2-azidoacetonitrile specifically, studies have investigated its reactivity with rhodium clusters, indicating that transition metals can serve as catalysts for reactions involving this compound. acs.org

Ruthenium (Ru): Ruthenium catalysts offer an alternative to copper for azide-alkyne cycloadditions. numberanalytics.com Some ruthenium-based catalysts, like the Hoveyda-Grubbs catalyst, are known for their use in enyne metathesis reactions. wikipedia.org

Zinc (Zn): Zinc(II) catalysts, often used as Lewis acids, can facilitate the azidation of substrates like β-ketoesters. mdpi.com

Silver (Ag): Silver(I) catalysts have been reported for cyclization/azidation reactions of certain alkynyl ketones to produce azidomethylfurans. mdpi.com

The choice of catalyst and its ligand system is crucial for controlling the reactivity of the two functional groups in 2-azidoacetonitrile, enabling chemists to selectively target either the azide or the nitrile-adjacent methylene group for transformation.

Interactive Table: Catalysts for Azide Transformations Users can sort by metal or reaction type to compare catalytic systems.

| Catalyst Type | Metal Center | Typical Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Copper(I) Complexes | Cu | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and regioselectivity for 1,2,3-triazole formation. numberanalytics.com | nih.gov, acs.org |

| N-Heterocyclic Carbene Complexes | Cu, Ru | Azide-Alkyne Cycloaddition | Enhanced stability and activity over traditional catalysts. numberanalytics.com | numberanalytics.com |

| Dirhodium(II) Complexes | Rh | C-H Azidation | Enables direct functionalization of C-H bonds with an azide group. mdpi.com | mdpi.com |

| Zinc(II) Lewis Acids | Zn | α-Azidation of Carbonyls | Activates substrates for nucleophilic attack by an azide source. mdpi.com | mdpi.com |

Emerging Research Avenues in Nitrile- and Azide-Containing Systems

The unique combination of azide and nitrile functionalities in molecules like 2-azidoacetonitrile opens up several promising areas for future research.

Advanced Click Chemistry and Bioconjugation: The azide group is a cornerstone of bioorthogonal click chemistry, used for labeling and modifying biomolecules in living systems without interfering with native biological processes. numberanalytics.commdpi.com Future work will likely focus on developing novel catalytic systems, such as photocatalytic methods that use light to initiate the azide-alkyne cycloaddition, offering greater spatial and temporal control. numberanalytics.com The development of "triple click chemistry," using platforms that contain both azide and alkyne groups, allows for the sequential and selective synthesis of complex, multifunctional molecules, a field where bifunctional synthons are highly valuable. labmanager.com

Nitrile Groups as Pharmacophores and Covalent Modifiers: The nitrile group is increasingly recognized for its role in medicinal chemistry, where it can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, enhancing a drug's potency and selectivity. nih.govnih.govacs.org An emerging area is the use of the nitrile group as a "warhead" in covalent drug discovery. nih.gov Nitrile derivatives have been developed as reversible covalent inhibitors of enzymes like serine and cysteine proteases. nih.gov Future research could explore the design of novel therapeutics based on the 2-azidoacetonitrile scaffold, where the triazole ring formed via click chemistry serves to position the nitrile group within the active site of a target protein for covalent interaction. Computational models are also becoming key in predicting the pharmacological properties of nitrile-containing compounds. numberanalytics.com

Development of Novel Catalytic Systems: There is ongoing interest in creating synergistic catalytic systems where two different catalysts simultaneously activate two different parts of a molecule or two different reactants. rsc.org For a molecule like 2-azidoacetonitrile, one could envision a system where one metal catalyst activates the azide group for cycloaddition while another catalyst facilitates a transformation involving the nitrile group, leading to highly complex products in a single, orchestrated step. Furthermore, the development of nitrile-converting enzymes (nitrilases) for biocatalysis presents a green chemistry approach for transforming the nitrile group into amides or carboxylic acids under mild conditions. grafiati.com

Q & A

Basic Questions

Q. What are the essential experimental protocols for synthesizing 2-Azidoacetonitrile with high purity?

- Methodological Answer : Synthesis typically involves nitration of acetonitrile derivatives under controlled conditions. Key steps include:

- Reaction Optimization : Adjust stoichiometry (e.g., sodium azide to acetonitrile ratio) and temperature (e.g., 0–5°C to minimize side reactions).

- Purification : Use fractional distillation or column chromatography, with solvent selection (e.g., dichloromethane) critical for isolating the product .

- Characterization : Confirm purity via HPLC (>98%) and validate structure using H NMR (δ 3.5–4.0 ppm for CH groups) and IR spectroscopy (sharp azide peak ~2100 cm) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 2-Azidoacetonitrile?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identify the azide (-N) stretch at 2100–2120 cm and nitrile (-C≡N) at 2250 cm.

- NMR : C NMR should show peaks at ~115 ppm (nitrile carbon) and 40–45 ppm (CH adjacent to azide) .

- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) to monitor purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for 2-Azidoacetonitrile?

- Methodological Answer :

- Data Reconciliation : Compare calorimetry (DSC/TGA) and computational (DFT) studies. For example, discrepancies in decomposition temperatures may arise from varying heating rates (1–10°C/min) or sample purity.

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in DSC measurements (e.g., ±5°C tolerance) .

- Reproducibility Checks : Standardize protocols for sample preparation (e.g., inert atmosphere) and reference materials (e.g., benzoic acid for calibration) .

Q. What strategies are effective for minimizing hazardous byproducts during large-scale synthesis of 2-Azidoacetonitrile?

- Methodological Answer :

- Reaction Engineering : Use flow chemistry to control exothermic azide formation, reducing risk of thermal runaway.

- Byproduct Analysis : Employ LC-MS to detect and quantify hydrazoic acid (HN) or cyanamide derivatives, optimizing quenching steps (e.g., NaNO treatment) .

- Safety Protocols : Implement in situ FTIR monitoring to track azide accumulation and automate emergency cooling systems .

Q. How can computational modeling predict 2-Azidoacetonitrile’s reactivity in click chemistry applications?

- Methodological Answer :

- Quantum Mechanics : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict cycloaddition kinetics with alkynes .

- MD Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction pathways using AMBER or CHARMM force fields .

- Validation : Cross-reference computed activation energies (±2 kcal/mol) with experimental kinetic data (e.g., stopped-flow spectroscopy) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting contradictory spectroscopic data in 2-Azidoacetonitrile studies?

- Methodological Answer :

- Transparency : Disclose instrument parameters (e.g., NMR magnet strength, IR resolution) and environmental conditions (e.g., humidity) in supplementary materials .

- Error Analysis : Calculate confidence intervals for peak assignments (e.g., ±0.1 ppm for NMR) and document baseline corrections .

- Peer Review : Share raw data files (e.g., JCAMP-DX for IR) in repositories like Zenodo to enable independent validation .

Q. How should researchers design experiments to address gaps in 2-Azidoacetonitrile’s toxicity profile?

- Methodological Answer :

- In Vitro Assays : Use HepG2 cells for cytotoxicity screening (IC determination) with positive controls (e.g., acrylonitrile) .

- Metabolite Tracking : Apply C-labeled 2-Azidoacetonitrile in microsomal studies to identify reactive intermediates (e.g., nitrile imines) via radio-HPLC .

- Dose-Response Modeling : Fit data to Hill equations for LD estimation, reporting 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.